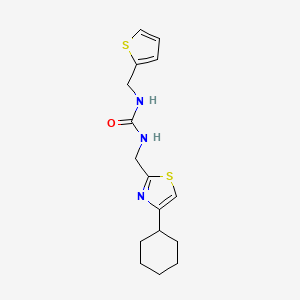
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as BMEB, is a compound that has gained attention in scientific research due to its potential pharmacological properties. BMEB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may exert its pharmacological effects through the modulation of certain enzymes, such as histone deacetylases and protein tyrosine phosphatases.
Biochemical and Physiological Effects
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of histone acetylation in cells, which may contribute to its anticonvulsant and anticancer activity. 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has also been shown to modulate the activity of certain enzymes involved in cellular signaling pathways, which may contribute to its pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potent pharmacological effects in various assays, making it a useful tool compound for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential pharmacological applications. Another direction is to study its potential use as a therapeutic agent for the treatment of epilepsy and cancer. Additionally, further research may be conducted to explore its potential as a tool compound for drug discovery.
Synthesemethoden
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been synthesized through different methods, including the reaction between 2-bromo-5-methoxybenzoic acid and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine in the presence of coupling agents. The synthesis of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has also been achieved through a one-pot, three-component reaction of 2-bromo-5-methoxybenzoic acid, 2-(2-oxopyrimidin-1(2H)-yl)ethylamine, and N,N-dimethylformamide dimethyl acetal.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been studied for its potential use as a tool compound in drug discovery, as it has been shown to modulate the activity of certain enzymes.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-21-10-3-4-12(15)11(9-10)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDKKNDHMKSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)
![6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2423595.png)
![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2423596.png)


![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2423602.png)
![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2423604.png)
![methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2423605.png)

![N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2423608.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2423610.png)

